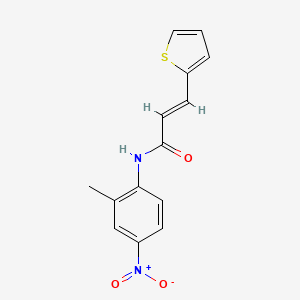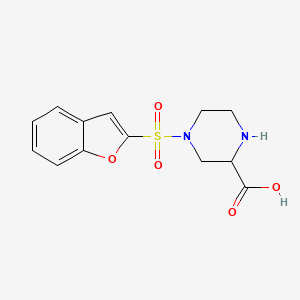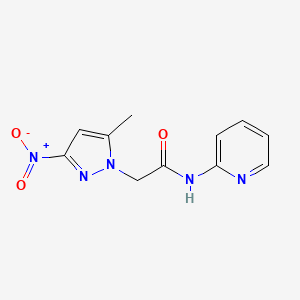
N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide, also known as MNTA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. In particular, N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide can induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression. In vivo studies have shown that N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide can inhibit tumor growth and reduce bacterial and fungal infections. However, further studies are needed to fully understand the biochemical and physiological effects of N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide has several advantages for lab experiments, including its ease of synthesis, low cost, and diverse applications. However, N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and effects.
Direcciones Futuras
There are several future directions for the study of N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide. One direction is the development of novel materials based on N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide for applications in electronics and photonics. Another direction is the optimization of N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide as a therapeutic agent for the treatment of cancer, bacterial and fungal infections, and other diseases. Additionally, further studies are needed to fully understand the mechanism of action and effects of N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide, as well as its potential toxicity and safety.
Métodos De Síntesis
N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide can be synthesized through a simple and efficient method using commercially available reagents. The synthesis involves the reaction of 2-methyl-4-nitroaniline with 2-thiophenecarboxaldehyde in the presence of acetic acid and ethanol. The resulting product is then treated with acryloyl chloride to yield N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide.
Aplicaciones Científicas De Investigación
N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide has been shown to exhibit anticancer, antibacterial, and antifungal activities. In materials science, N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide has been used as a building block for the synthesis of novel materials with unique properties. In organic electronics, N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide has been employed as a hole-transporting material in organic light-emitting diodes.
Propiedades
IUPAC Name |
(E)-N-(2-methyl-4-nitrophenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-10-9-11(16(18)19)4-6-13(10)15-14(17)7-5-12-3-2-8-20-12/h2-9H,1H3,(H,15,17)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQWELNPJTYWAK-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5314423.png)

![4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride](/img/structure/B5314430.png)
![3-(2-fluorophenyl)-5-(methoxyacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5314439.png)
![6-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5314445.png)

![N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide](/img/structure/B5314458.png)
![methyl 2-({2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B5314468.png)
![3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5314476.png)
![(3aS*,6aR*)-5-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-3-[3-(4-fluorophenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5314484.png)
![2-(diethylamino)ethyl 4-({4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate](/img/structure/B5314489.png)
![4-(2-methyl-5-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5314492.png)
![N-[1-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)propyl]-3-methoxyaniline](/img/structure/B5314510.png)
![4-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-2-(trifluoromethyl)morpholine](/img/structure/B5314514.png)